molecular formula C13H12BrIO5 B10955106 (2E)-3-[5-bromo-2-(2-ethoxy-2-oxoethoxy)-3-iodophenyl]prop-2-enoic acid

(2E)-3-[5-bromo-2-(2-ethoxy-2-oxoethoxy)-3-iodophenyl]prop-2-enoic acid

Cat. No.: B10955106
M. Wt: 455.04 g/mol
InChI Key: XUOJHBZWUUBADW-ONEGZZNKSA-N
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Description

(E)-3-[5-BROMO-2-(2-ETHOXY-2-OXOETHOXY)-3-IODOPHENYL]-2-PROPENOIC ACID is an organic compound characterized by the presence of bromine, iodine, and ethoxy groups attached to a phenyl ring, along with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-BROMO-2-(2-ETHOXY-2-OXOETHOXY)-3-IODOPHENYL]-2-PROPENOIC ACID typically involves multi-step organic reactions. One common approach includes the following steps:

    Bromination and Iodination: The starting material, a phenyl ring, undergoes bromination and iodination to introduce bromine and iodine atoms at specific positions.

    Esterification: The phenyl ring is then subjected to esterification with ethoxy groups to form the ethoxy-oxoethoxy moiety.

    Propenoic Acid Formation: Finally, the propenoic acid group is introduced through a reaction involving an appropriate precursor, such as an aldehyde or ketone, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-BROMO-2-(2-ETHOXY-2-OXOETHOXY)-3-IODOPHENYL]-2-PROPENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.

    Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

(E)-3-[5-BROMO-2-(2-ETHOXY-2-OXOETHOXY)-3-IODOPHENYL]-2-PROPENOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[5-BROMO-2-(2-ETHOXY-2-OXOETHOXY)-3-IODOPHENYL]-2-PROPENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-iodophenylacetic acid
  • 5-Bromo-2-iodobenzoic acid
  • 2-Ethoxy-3-iodophenylacetic acid

Uniqueness

(E)-3-[5-BROMO-2-(2-ETHOXY-2-OXOETHOXY)-3-IODOPHENYL]-2-PROPENOIC ACID is unique due to the combination of bromine, iodine, and ethoxy groups attached to the phenyl ring, along with the propenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H12BrIO5

Molecular Weight

455.04 g/mol

IUPAC Name

(E)-3-[5-bromo-2-(2-ethoxy-2-oxoethoxy)-3-iodophenyl]prop-2-enoic acid

InChI

InChI=1S/C13H12BrIO5/c1-2-19-12(18)7-20-13-8(3-4-11(16)17)5-9(14)6-10(13)15/h3-6H,2,7H2,1H3,(H,16,17)/b4-3+

InChI Key

XUOJHBZWUUBADW-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1I)Br)/C=C/C(=O)O

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1I)Br)C=CC(=O)O

Origin of Product

United States

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